molecular formula C9H10F3NO B1598773 2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine CAS No. 776-02-3

2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine

Cat. No. B1598773
CAS RN: 776-02-3
M. Wt: 205.18 g/mol
InChI Key: VRYRZCFIBXSFEN-UHFFFAOYSA-N
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Description

2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine, also known as TFMA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. TFMA is a chiral amine with a molecular formula of C9H10F3NO and a molecular weight of 209.18 g/mol.

Scientific Research Applications

Methods of Application

Results or Outcomes: The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

2. Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes

Methods of Application: The synthesis was carried out under solvent-free conditions in an oven or microwave oven via the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate followed by intramolecular cyclization in the presence of silica-immobilized L-proline .

Results or Outcomes: The improved method described is economical, easily-operated and environmentally friendly . Furthermore, the catalyst can be recovered conveniently and reused without obvious loss of activity .

3. Use in Proteomics Research

Methods of Application

Results or Outcomes: The outcomes of this research could potentially lead to new discoveries in the field of proteomics .

4. Synthesis of Biologically Active Compounds

Methods of Application

Results or Outcomes: The synthesis of these biologically active compounds could potentially lead to the development of new therapeutic agents .

5. Use in Biochemical Research

Methods of Application

Results or Outcomes: The outcomes of this research could potentially lead to new discoveries in the field of biochemistry .

6. Synthesis of Drugs

Methods of Application

Results or Outcomes: The synthesis of these biologically active compounds could potentially lead to the development of new therapeutic agents .

properties

IUPAC Name

2-amino-1-[4-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYRZCFIBXSFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390883
Record name 2-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine

CAS RN

776-02-3
Record name 2-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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